tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate
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Overview
Description
tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate is a chemical compound with the molecular formula C8H16N4O2. It is a reagent containing an azide group and a Boc-protected amino group. This compound is reactive with alkyne, BCN, and DBCO via Click Chemistry. The Boc group can be deprotected under mild acidic conditions to form the free amine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-azidopropyl(cyclopropyl)carbamate typically involves the reaction of tert-butyl 3-bromopropylcarbamate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution reaction . The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for tert-butyl 3-azidopropyl(cyclopropyl)carbamate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form triazoles.
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to yield the free amine.
Common Reagents and Conditions
Sodium Azide: Used for the substitution reaction to introduce the azide group.
Alkynes, BCN, DBCO: React with the azide group in Click Chemistry.
Trifluoroacetic Acid (TFA): Used for deprotecting the Boc group under mild acidic conditions.
Major Products Formed
Triazoles: Formed from the reaction of the azide group with alkynes, BCN, or DBCO.
Free Amine: Formed from the deprotection of the Boc group.
Scientific Research Applications
tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate has several scientific research applications:
Chemistry: Used as a reagent in Click Chemistry for the synthesis of triazoles.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-azidopropyl(cyclopropyl)carbamate involves its reactivity with various functional groups. The azide group can undergo cycloaddition reactions with alkynes, BCN, and DBCO to form triazoles. The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.
Tert-butyl 3-bromopropylcarbamate: A precursor in the synthesis of tert-butyl 3-azidopropyl(cyclopropyl)carbamate.
Uniqueness
tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate is unique due to its dual functionality, containing both an azide group and a Boc-protected amino group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl N-(3-azidopropyl)-N-cyclopropylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)15(9-5-6-9)8-4-7-13-14-12/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNISMVYBJJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN=[N+]=[N-])C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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